2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BF2O4 and a molecular weight of 217.96 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethoxy group, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid typically involves the reaction of 2,6-difluoro-3-(methoxymethoxy)phenylboronic acid with appropriate reagents under controlled conditions . One common method involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronates.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include boronic esters, boronates, and substituted phenylboronic acids .
Scientific Research Applications
2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The pathways involved include the formation of boronate esters and the activation of palladium catalysts in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-methoxyphenylboronic acid
- 2,6-Difluoro-3-methylphenylboronic acid
- 2,6-Difluoro-3-hydroxyphenylboronic acid
Uniqueness
2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is unique due to the presence of both fluorine atoms and a methoxymethoxy group, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
[2,6-difluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESQJCMPOFWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCOC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.